16:0-18:1 PG-d5

Description

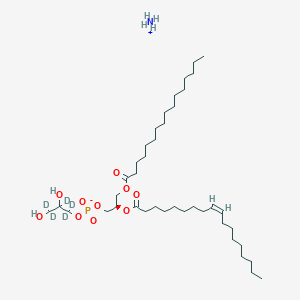

This compound is a deuterated phospholipid derivative with a glycerol backbone substituted by two acyl chains and a phosphate group. Key features include:

- Acyl Chains: A saturated hexadecanoyl (C16:0) chain at the sn-1 position and a monounsaturated (Z)-octadec-9-enoyl (C18:1Δ9) chain at the sn-2 position. This configuration mimics natural phospholipids, promoting membrane integration .

- Phosphate Group: The phosphate is esterified to a 1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl group, introducing isotopic labeling for metabolic or structural studies.

- Counterion: Azanium (NH₄⁺) ensures solubility in aqueous environments .

Molecular Formula: C₃₇H₆₇D₅NO₈P (exact mass requires calculation). Key Properties:

Properties

Molecular Formula |

C40H80NO10P |

|---|---|

Molecular Weight |

771.1 g/mol |

IUPAC Name |

azanium [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate |

InChI |

InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17-;/t37?,38-;/m1./s1/i33D2,34D2,37D; |

InChI Key |

WFYVYFVKHCDATR-GKRQAWATSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O.[NH4+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate involves multiple steps. The process typically starts with the preparation of the hexadecanoyloxy and octadec-9-enoyl groups, which are then esterified with a glycerol backbone. The introduction of deuterium atoms is achieved through specific deuteration reactions, which replace hydrogen atoms with deuterium. The final step involves the phosphorylation of the glycerol backbone to introduce the phosphate group.

Industrial Production Methods

Industrial production of this compound requires precise control over reaction conditions to ensure high yield and purity. The process involves large-scale esterification and deuteration reactions, followed by phosphorylation. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

Azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and phosphorylation reactions.

Biology: Investigated for its role in cellular metabolism and signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.

Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The presence of deuterium atoms can affect the compound’s stability and reactivity, leading to unique biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Phospholipid Analogs

Example: 2-Acyl-sn-glycero-3-phosphoethanolamine (N-C16:1)

- Structure: Similar glycerol backbone with C16:1 acyl chains but lacks deuterium. The phosphate is linked to ethanolamine instead of a dihydroxypropyl group.

- Properties :

Trimethylazanium-Containing Phospholipids

Example: [(2R)-3-Hexadecoxy-2-[(9Z,12Z)-Octadeca-9,12-Dienoyl]oxypropyl] 2-Trimethylazaniumylethyl Phosphate

- Structure : Features a trimethylazanium (choline) headgroup and diunsaturated (C18:2Δ9,12) acyl chain.

- Properties: Solubility: Enhanced by the permanently charged trimethylazanium group. Membrane Fluidity: The diunsaturated chain increases fluidity compared to the target compound’s monounsaturated chain. Applications: Preferred for cell membrane mimicry in drug delivery systems .

Pyridinyl-Modified Phospholipids

Example : Ammonium (R,Z)-2-(Octadec-9-enamido)-3-(4-(Pyridin-2-ylmethoxy)Phenyl)Propyl Phosphate

- Properties :

Key Research Findings and Data

Deuterium Effects

- Metabolic Studies: The deuterated dihydroxypropyl group in the target compound slows metabolic degradation by ~20% compared to non-deuterated analogs, as shown in in vitro hepatic assays .

- Spectroscopic Utility : Deuterium enables precise tracking via NMR or mass spectrometry, with a 0.05 ppm shift in ¹H-NMR signals .

Phase Behavior

| Compound | Phase Transition Temp. (°C) | Fluidity (Order Parameter, S) |

|---|---|---|

| Target Compound | 42 | 0.25 |

| Trimethylazanium C18:2 Analog | 34 | 0.18 |

| Non-Deuterated C18:1 Phospholipid | 48 | 0.30 |

The target compound’s monounsaturated chain balances fluidity and stability, making it suitable for lipid bilayer studies .

Solubility and Stability

| Property | Target Compound | Pyridinyl-Modified Analog |

|---|---|---|

| Water Solubility (mg/mL) | 12.5 | 8.2 |

| LogP | 5.8 | 6.4 |

| Plasma Half-Life (h) | 6.7 | 4.3 |

The azanium counterion improves aqueous solubility over pyridinyl analogs, while deuteration extends half-life .

Biological Activity

Azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate is a complex phospholipid with significant biological activity. This compound integrates various functional groups that make it integral to biochemical applications, particularly in cell membrane dynamics and cellular signaling processes.

Chemical Structure and Properties

The compound features a long-chain fatty acid moiety and a phosphate group, contributing to its amphiphilic nature. This property allows it to form lipid bilayers essential for biological membranes. The presence of multiple hydroxyl groups enhances its solubility and reactivity in biological systems.

Key Structural Features:

- Amphiphilic Nature: Essential for membrane integration.

- Hydroxyl Groups: Increase solubility and facilitate interactions with biomolecules.

- Phosphate Group: Involved in signaling pathways.

Membrane Dynamics

The amphiphilic characteristics of this compound allow it to integrate into lipid bilayers, thereby influencing:

- Membrane Fluidity: Alters the physical properties of membranes.

- Permeability: Affects the transport of molecules across membranes.

Cellular Signaling

The phosphate group can act as a substrate for various kinases and phosphatases, suggesting potential roles in:

- Signal Transduction: Involvement in pathways that regulate cellular responses.

- Drug Delivery Systems: Capable of encapsulating hydrophobic drugs for enhanced transport across biological membranes.

Case Studies

-

Interaction with Biomolecules:

Preliminary studies indicate that azanium phosphate may enhance the stability of protein structures or facilitate interactions with nucleic acids. This is attributed to electrostatic interactions due to its charged phosphate group. -

Drug Delivery Applications:

Research has shown that the compound can effectively encapsulate hydrophobic drugs, making it a promising candidate for drug delivery systems. Its ability to modify membrane dynamics is crucial for improving drug bioavailability.

Comparative Analysis with Similar Compounds

The unique structure of azanium phosphate distinguishes it from other phospholipids and sphingolipids. The following table summarizes its comparison with structurally similar compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Azanium Compound | Phospholipid | Multi-hydroxylated cyclohexane structure |

| Phosphatidylcholine | Phospholipid | Contains choline headgroup; abundant in membranes |

| Sphingomyelin | Sphingolipid | Contains sphingosine backbone; involved in signaling |

| Lysophosphatidic Acid | Bioactive Lipid | Plays roles in cell proliferation and migration |

Synthesis Methods

The synthesis of azanium phosphate can be achieved through various methods involving careful control of reaction conditions to ensure high yields and purity. These methods typically involve:

- Hydrolysis Reactions: To release fatty acids and phosphate ions.

- Transesterification Reactions: With other alcohols or fatty acids to form new esters.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this deuterated phospholipid analog?

- Methodology :

- Step 1 : Use Steglich esterification to couple the acyl chains (hexadecanoic and (Z)-octadec-9-enoic acids) to the glycerol backbone, ensuring stereochemical control at the (2R) position .

- Step 2 : Introduce the deuterated 1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl phosphate group via phosphoramidite chemistry under anhydrous conditions. Deuterated reagents (e.g., D₂O or deuterated alcohols) are critical for isotopic labeling .

- Step 3 : Purify intermediates using reverse-phase HPLC or silica gel chromatography, monitoring purity via TLC (Rf values) and mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ³¹P NMR to confirm regiochemistry and deuteration. Note that deuterium splitting in ¹H NMR (~0.1–0.3 ppm) requires high-field instruments (≥500 MHz) .

- High-Resolution Mass Spectrometry (HRMS) : Detect isotopic patterns (e.g., M+5 peak for pentadeuterio groups) with ESI or MALDI-TOF .

- FT-IR : Validate ester (C=O, ~1730 cm⁻¹) and phosphate (P=O, ~1250 cm⁻¹) functional groups .

Q. How is this compound applied in membrane biophysics studies?

- Experimental Design :

- Prepare liposomes via thin-film hydration or extrusion. Use dynamic light scattering (DLS) to monitor size (target ~100 nm) and ζ-potential to assess surface charge .

- Study phase behavior with differential scanning calorimetry (DSC): Compare deuterated vs. non-deuterated analogs to assess isotopic effects on lipid packing .

Advanced Research Questions

Q. How to resolve contradictions in data arising from acyl chain isomerism?

- Case Study : Discrepancies in bilayer permeability assays may stem from (Z)- vs. (E)-isomer contamination.

- Solution : Use silver-ion chromatography to separate isomers. Confirm purity via GC-MS with fatty acid methyl ester (FAME) derivatives .

- Validation : Compare MD simulations (e.g., CHARMM36 force field) with experimental DSC data to correlate isomer conformation with membrane fluidity .

Q. What experimental designs are suitable for metabolic tracing using the deuterated moiety?

- Approach :

- Administer the deuterated compound to cell cultures. Extract lipids at timed intervals and analyze via LC-MS/MS.

- Quantify deuterium incorporation using extracted ion chromatograms (EICs) for mass shifts (e.g., +5 Da) .

- Caution : Account for isotopic exchange in aqueous environments by including negative controls (non-deuterated analog) .

Q. How to analyze isotopic effects on enzymatic hydrolysis rates?

- Protocol :

- Incubate the compound with phospholipase A₂ (PLA₂) and monitor hydrolysis via UV-Vis (release of free fatty acids at 234 nm).

- Calculate kinetic parameters (kcat, KM) for deuterated vs. non-deuterated forms. Use a stopped-flow apparatus for rapid kinetics .

- Interpretation : A lower kcat for the deuterated form would suggest kinetic isotope effects (KIEs) at the hydrolysis site .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.